

An In-depth Technical Guide to the Stereoisomerism and Chemical Structure of (-)-Stylopine

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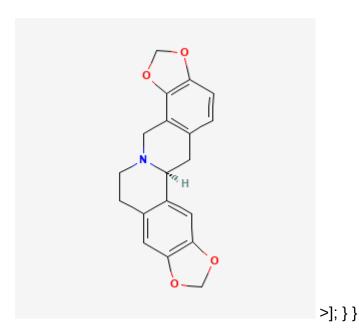
Executive Summary

(-)-Stylopine is a naturally occurring protoberberine isoquinoline alkaloid found predominantly in plant species of the Papaveraceae family, such as Chelidonium majus and Corydalis species.[1] As a chiral molecule, it exists as a pair of enantiomers. The levorotatory isomer, (-)-stylopine, corresponds to the (S)-configuration at its single stereocenter. This compound has garnered significant interest for its diverse pharmacological activities, notably its role as an inhibitor of the Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) signaling pathway, presenting potential applications in oncology.[2][3] This document provides a comprehensive technical overview of the chemical structure, stereoisomerism, and key physicochemical properties of (-)-stylopine. It includes detailed experimental protocols for its isolation, synthesis, and analysis, alongside graphical representations of its stereochemical relationships and mechanism of action.

Chemical Structure and Stereoisomerism Core Chemical Structure

Stylopine possesses a pentacyclic ring system characteristic of protoberberine alkaloids. Its structure features two methylenedioxy groups attached to rings A and D of the isoquinoline skeleton. The central nitrogen atom is part of a quinolizidine moiety.





Caption: Figure 1: 2D Chemical Structure of (-)-(S)-Stylopine.

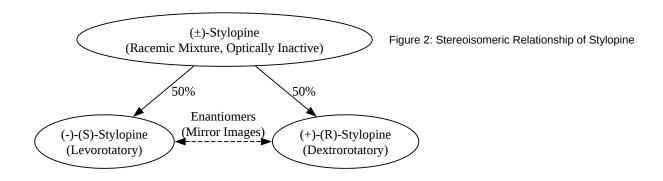
Stereoisomerism and Absolute Configuration

The stylopine molecule contains a single chiral center at the C-13a carbon (based on standard protoberberine numbering) or C-12b (based on IUPAC numbering for the quinolizine system). This chirality gives rise to two enantiomers (non-superimposable mirror images):

- (-)-(S)-Stylopine: The levorotatory enantiomer, which rotates plane-polarized light to the left (negative rotation). Its absolute configuration at the stereocenter is designated as 'S' according to Cahn-Ingold-Prelog priority rules.[1]
- (+)-(R)-Stylopine: The dextrorotatory enantiomer, which rotates plane-polarized light to the right (positive rotation). Its absolute configuration is 'R'.

A 50:50 mixture of these two enantiomers is known as a racemic mixture, denoted as (±)-Stylopine. This mixture is optically inactive because the opposing rotations of the two enantiomers cancel each other out.





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Caption: Figure 2: Stereoisomeric Relationship of Stylopine.

Quantitative Data

The physicochemical properties of stylopine stereoisomers are summarized below. Enantiomers share identical physical properties such as melting point and solubility but differ in their interaction with plane-polarized light (optical rotation).

Property	(-)-(S)-Stylopine	(±)-Stylopine (Racemic)	Reference(s)
Molecular Formula	C19H17NO4	C19H17NO4	[1]
Molecular Weight	323.34 g/mol	323.34 g/mol	[1]
Melting Point	Data not available	202 °C	[4]
Specific Rotation [α]D	-315.12° (in absolute alcohol)	0° (optically inactive)	[4]
Appearance	Needle-shaped crystals	Prismatic crystals	[4]
CAS Number	84-39-9	4312-32-7	[1]

Experimental Protocols



Protocol 1: Isolation of (-)-Stylopine from Stylophorum diphyllum

This protocol is a representative method based on procedures described for the isolation of alkaloids from Papaveraceae species.

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Caption: Figure 3: Workflow for Isolation of (-)-Stylopine.

Methodology:

- Extraction: Dried and powdered plant material (e.g., 500 g) is exhaustively extracted with methanol acidified with hydrochloric acid (e.g., 1% HCl). The methanol is removed under reduced pressure.
- Acid-Base Partitioning: The resulting aqueous residue is washed with diethyl ether to remove neutral fats and pigments. The aqueous layer is then made alkaline (pH 9-10) with ammonium hydroxide and extracted repeatedly with chloroform.
- Crude Alkaloid Isolation: The combined chloroform extracts are washed with water, dried over anhydrous sodium sulfate, and evaporated to dryness to yield the crude alkaloid mixture.
- Chromatographic Separation: The crude mixture is subjected to column chromatography on silica gel. Elution is performed with a gradient of chloroform-methanol. Fractions are collected and monitored by Thin Layer Chromatography (TLC).
- Purification: Fractions containing stylopine are combined and evaporated. The residue is
 purified by recrystallization from a suitable solvent system (e.g., ethanol or chloroformmethanol) to yield pure, needle-shaped crystals of (-)-stylopine.[4]
- Characterization: The identity and purity of the isolated compound are confirmed by measuring its melting point, optical rotation, and by spectroscopic analysis (MS, ¹H-NMR, ¹³C-NMR).



Protocol 2: Total Synthesis of (±)-Stylopine

The synthesis of racemic stylopine can be achieved through various routes, often involving the construction of the isoquinoline core followed by cyclization to form the pentacyclic system. This is a representative method based on established synthetic strategies for protoberberine alkaloids.[5]

Methodology:

- Precursor Synthesis: A substituted phenethylamine derivative and a phenylacetic acid derivative (containing the necessary methylenedioxy groups) are coupled to form an amide intermediate.
- Bischler-Napieralski Cyclization: The amide is subjected to cyclization using a dehydrating agent like phosphorus oxychloride (POCl₃) to form a dihydroisoguinoline intermediate.
- Reduction: The C=N double bond of the dihydroisoquinoline is reduced, typically with sodium borohydride (NaBH₄), to yield a tetrahydroisoquinoline.
- Pictet-Spengler Reaction: The tetrahydroisoquinoline is reacted with an appropriate aldehyde (often formaldehyde or its equivalent) under acidic conditions. This key step constructs the final ring of the protoberberine skeleton, yielding (±)-stylopine.
- Purification: The final product is purified by column chromatography and/or recrystallization.

Protocol 3: Chiral HPLC Separation of Stylopine Enantiomers

This protocol describes a representative method for the analytical separation of **(-)-stylopine** and **(+)**-stylopine from a racemic mixture. The choice of chiral stationary phase (CSP) is critical. Polysaccharide-based CSPs are commonly effective for this class of compounds.[6][7]

Methodology:

Chromatographic System: A standard HPLC system equipped with a UV detector is used.



- Chiral Stationary Phase: A polysaccharide-based chiral column, such as one coated with an amylose or cellulose derivative (e.g., Chiralpak AD-H or Chiralcel OD-H).
- Mobile Phase: A normal-phase eluent is typically used. A common mobile phase would be a mixture of n-hexane and an alcohol like isopropanol or ethanol (e.g., n-Hexane/Isopropanol 90:10 v/v).
- Additives: For basic compounds like stylopine, a small amount of an amine modifier (e.g., 0.1% diethylamine) is often added to the mobile phase to improve peak shape and resolution.[6]
- Operating Conditions:

Flow Rate: 1.0 mL/min

Temperature: 25 °C (ambient)

- Detection: UV at a wavelength where stylopine absorbs strongly (e.g., 288 nm).
- Analysis: The racemic mixture is dissolved in the mobile phase and injected. The two
 enantiomers will interact differently with the chiral stationary phase, resulting in different
 retention times and two resolved peaks on the chromatogram.

Biological Activity: Inhibition of VEGFR2 Signaling

(-)-Stylopine has been identified as an inhibitor of the Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) signaling pathway. This pathway is crucial for angiogenesis (the formation of new blood vessels), a process often co-opted by tumors to support their growth and metastasis. Stylopine exerts its effect by preventing the ligand (VEGF-A) from inducing the expression and phosphorylation (activation) of the VEGFR2 receptor on cancer cells.[2][8]

// Define nodes VEGF [label="VEGF-A\n(Ligand)", fillcolor="#FBBC05", fontcolor="#202124"]; VEGFR2 [label="VEGFR2\n(Receptor)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Stylopine [label="(-)-Stylopine", shape=ellipse, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Activation [label="Receptor Dimerization\n& Autophosphorylation", fillcolor="#F1F3F4", fontcolor="#202124"]; Downstream [label="Downstream Signaling\n(PI3K/Akt, MAPK/ERK)", fillcolor="#F1F3F4", fontcolor="#202124"]; Response [label="Cellular Responses:\n•



Proliferation\n• Migration\n• Angiogenesis\n• Survival", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Define edges and relationships VEGF -> VEGFR2 [label="Binds to"]; VEGFR2 -> Activation [label="Leads to"]; Activation -> Downstream [label="Activates"]; Downstream -> Response [label="Promotes"];

// Inhibition relationship Stylopine -> VEGFR2 [label="Inhibits Expression\n& Activation", color="#EA4335", style=bold, fontcolor="#EA4335"];

// Caption caption [shape=plain, fontname="Arial", fontsize=12, label="Figure 4: Stylopine Inhibition of the VEGFR2 Signaling Pathway"]; }

Caption: Figure 4: Stylopine Inhibition of the VEGFR2 Signaling Pathway.

The inhibition of this pathway by stylopine leads to several anti-cancer effects in vitro, including:

- Inhibition of cell proliferation.[3]
- Induction of apoptosis (programmed cell death).[3]
- Inhibition of cancer cell migration.[3]

These findings underscore the potential of **(-)-stylopine** as a lead compound for the development of novel anti-angiogenic and anti-cancer therapies.

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